Autogramin-1 is derived from a library of small molecules screened for their ability to inhibit autophagy. It specifically interacts with the StAR-related lipid transfer domain of GRAMD1A, a protein crucial for cholesterol transport between membranes. This interaction inhibits GRAMD1A's cholesterol transfer activity, which is essential for the formation of autophagosomes during cellular starvation conditions .
The synthesis of Autogramin-1 involves several key steps, primarily utilizing trans-fused decalone as a core building block. Initial synthesis begins with constructing this decalone through a series of reactions that include:
The synthetic route emphasizes efficiency and adaptability, allowing for the rapid generation of compounds for biological testing .
Autogramin-1 has a complex molecular structure characterized by its unique functional groups that facilitate its interaction with GRAMD1A. The specific binding site for Autogramin-1 is located within the StAR-related lipid transfer domain of GRAMD1A, where it competes with cholesterol for binding.
Key structural features include:
Molecular modeling studies suggest that Autogramin-1 adopts a conformation similar to that of cholesterol when bound to its target, which is essential for its inhibitory function .
Autogramin-1 participates in several key chemical reactions, primarily involving its interaction with GRAMD1A:
Quantitative analyses have shown that Autogramin-1 has a binding affinity (Kd) in the nanomolar range, indicating strong interaction with GRAMD1A .
The mechanism of action for Autogramin-1 involves several steps:
Autogramin-1 exhibits distinct physical and chemical properties:
Experimental data reveal that Autogramin-1 retains activity over extended periods when stored properly, making it suitable for laboratory use .
The applications of Autogramin-1 are primarily centered around its role as an autophagy inhibitor:
Forward chemical genetics—a target-agnostic strategy focusing on phenotypic outcomes—enabled the discovery of Autogramin-1. This approach applied high-throughput screening to identify small molecules that disrupt autophagy without presupposing molecular targets. Researchers employed a library of ~250,000 compounds, subjecting them to starvation-induced or rapamycin-treated cellular models to provoke autophagy. Autogramin-1 emerged from a class of aminothiazole derivatives that consistently suppressed autophagosome formation. Initial hits were prioritized based on potency, with Autogramin-1 exhibiting an IC₅₀ of 0.17 μM in starvation models and 0.44 μM under mTORC1 inhibition [1] [5] [9]. Unlike target-directed screens, this method uncovered novel biological pathways, positioning Autogramin-1 as a tool to probe cholesterol’s role in autophagy.
Table 1: Key Autophagy Inhibitors Identified via Forward Chemical Genetics
Compound | Chemical Class | Primary Phenotype | IC₅₀ (Starvation) |
---|---|---|---|
Autogramin-1 | Aminothiazole | Blocks phagophore development | 0.17 μM |
Aumitin | Mitochondrial complex I inhibitor | Suppresses early autophagy | 0.89 μM |
Autophinib | PIK3C3/VPS34 inhibitor | Inhibits vesicle nucleation | 0.32 μM |
Oxautin | Fusion inhibitor | Prevents autolysosome formation | 1.20 μM |
Autogramin-1’s identification relied on high-content imaging of HeLa cells stably expressing EGFP-LC3. In this system, autophagy induction (e.g., via Earle’s Balanced Salt Solution starvation) redistributes diffuse LC3 into punctate autophagosomes, quantifiable as "granules" per cell. Screening 250,000 compounds at 10 μM yielded ~10,500 hits that reduced puncta by >50%. Autogramin-1 was among the top 0.4% of compounds after triage [3] [8]. Secondary assays eliminated false positives:
Table 2: Screening Cascade for Autogramin-1 Validation
Stage | Assay | Autogramin-1 Performance | Attrition Rate |
---|---|---|---|
Primary screen | GFP-LC3 puncta (starvation) | >90% inhibition at 10 μM | 95.8% |
Specificity check | Lysosomal pH integrity | No effect on V-ATPase | 62% |
Mechanistic probe | WIPI2 dynamics | Increased phagophore lifetime | 41% |
Target engagement | GRAMD1A binding (HDX-MS) | Confirmed | 96% |
Target deconvolution exploited biotinylated Autogramin-1 analogs in affinity purification mass spectrometry (AP-MS). Proteomic comparison of bound proteins in lysates from starved vs. nutrient-replete cells singled out GRAMD1A (GRAM domain-containing protein 1A) as the sole target enriched with statistical significance (p<0.001). Orthogonal validation included:
Initial aminothiazole hits underwent optimization to enhance potency and selectivity. The core scaffold of Autogramin-1 (tert-butyl 2-[(2,4-dioxo-3-propyl-1H-quinazoline-7-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate) was modified systematically:
Table 3: SAR of Key Autogramin-1 Analogs
Compound | R₁ Group | R₂ Group | GRAMD1A IC₅₀ | GRAMD1B/1C Selectivity | Cellular Autophagy IC₅₀ |
---|---|---|---|---|---|
AG-1A | Propyl | tert-Butyl | 0.15 μM | >100-fold | 0.17 μM |
AG-1B | Ethyl | tert-Butyl | 0.22 μM | 40-fold | 0.31 μM |
AG-1C | Propyl | Methyl | 0.18 μM | 18-fold | 0.42 μM |
AG-1D | Phenyl | tert-Butyl | 1.85 μM | >100-fold | 2.90 μM |
Critical structure-activity findings included:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5